7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 5th position on the tetrahydroquinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 7-chloroquinoxaline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity of the final product. The use of continuous flow reactors is also explored to enhance production efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential in developing drugs for treating neurodegenerative diseases and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival of pathogens.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
- 5,6,7,8-Tetrahydroquinoxaline
- 2-Chloro-5,6,7,8-tetrahydroquinoxaline
Uniqueness
7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for functionalization compared to other similar compounds.
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
7-chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11ClN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h4-5,11-12H,2-3H2,1H3 |
InChI Key |
WNWADSKOQOLINT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCCN2)Cl |
Origin of Product |
United States |
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